molecular formula C12H10N4O2S B12888114 1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinoline-5-carboxylic acid

1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinoline-5-carboxylic acid

Cat. No.: B12888114
M. Wt: 274.30 g/mol
InChI Key: GSVQKYQAZGCFJO-GIDUJCDVSA-N
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Description

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinoline-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of isoquinoline-5-carboxylic acid, which is then subjected to a series of reactions to introduce the carbamothioylhydrazinylidene group.

Chemical Reactions Analysis

Types of Reactions: 1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinoline-5-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation:

    • The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
  • Reduction:

    • Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
  • Substitution:

    • The compound can undergo nucleophilic substitution reactions, where the carbamothioylhydrazinylidene group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.
  • Reducing agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution reagents: Various nucleophiles depending on the desired substitution.

Major Products Formed:

  • Oxidation: Sulfoxides, sulfones.
  • Reduction: Amines, alcohols.
  • Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinoline-5-carboxylic acid has several scientific research applications:

  • Chemistry:

    • Used as a building block for the synthesis of more complex organic molecules.
    • Studied for its reactivity and potential as a ligand in coordination chemistry.
  • Biology:

    • Investigated for its potential as an enzyme inhibitor.
    • Studied for its interactions with biological macromolecules.
  • Medicine:

    • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
    • Used in drug discovery and development as a lead compound for new pharmaceuticals.
  • Industry:

    • Potential applications in the development of new materials with specific properties.
    • Used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinoline-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Isoquinoline-5-carboxylic acid
  • 1-[(E)-(carbamothioylhydrazinylidene)methyl]quinoline-5-carboxylic acid
  • 1-[(E)-(carbamothioylhydrazinylidene)methyl]naphthalene-5-carboxylic acid

Comparison: 1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinoline-5-carboxylic acid is unique due to the presence of both the isoquinoline ring and the carbamothioylhydrazinylidene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity and biological activity, which can be advantageous in specific contexts.

Properties

Molecular Formula

C12H10N4O2S

Molecular Weight

274.30 g/mol

IUPAC Name

1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinoline-5-carboxylic acid

InChI

InChI=1S/C12H10N4O2S/c13-12(19)16-15-6-10-8-2-1-3-9(11(17)18)7(8)4-5-14-10/h1-6H,(H,17,18)(H3,13,16,19)/b15-6+

InChI Key

GSVQKYQAZGCFJO-GIDUJCDVSA-N

Isomeric SMILES

C1=CC2=C(C=CN=C2/C=N/NC(=S)N)C(=C1)C(=O)O

Canonical SMILES

C1=CC2=C(C=CN=C2C=NNC(=S)N)C(=C1)C(=O)O

Origin of Product

United States

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